Piperidine, 5-methoxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 5-methoxy-2-phenyl- is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom. This compound is a derivative of piperidine, which is a common structural motif in many natural and synthetic compounds. The presence of a methoxy group at the 5-position and a phenyl group at the 2-position makes this compound unique and potentially useful in various chemical and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 5-methoxy-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be carried out under reflux conditions in ethanol to afford substituted piperidines . Another method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines .
Industrial Production Methods
Industrial production of Piperidine, 5-methoxy-2-phenyl- typically involves scalable and cost-effective methods. Multi-component reactions (MCRs) are often employed due to their efficiency and high yields. These reactions can be carried out under mild and clean conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 5-methoxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques such as reflux, stirring, and the use of inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields piperidinones, while substitution reactions can produce a variety of substituted piperidines.
Scientific Research Applications
Piperidine, 5-methoxy-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is no exception.
Industry: In the industrial sector, it is used in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 5-methoxy-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the methoxy and phenyl groups.
Piperidinones: Oxidized derivatives of piperidine.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
Piperidine, 5-methoxy-2-phenyl- is unique due to the presence of both methoxy and phenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-methoxy-2-phenylpiperidine |
InChI |
InChI=1S/C12H17NO/c1-14-11-7-8-12(13-9-11)10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 |
InChI Key |
ZGTCCUWYMLCZBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(NC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.